molecular formula C20H18FNO4 B2772202 4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-1H-pyrrol-2(5H)-one CAS No. 442565-60-8

4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2772202
CAS No.: 442565-60-8
M. Wt: 355.365
InChI Key: BMMVSPSOCOMPRR-UHFFFAOYSA-N
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Description

4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-1H-pyrrol-2(5H)-one is a synthetic organic compound that belongs to the class of pyrrolones This compound is characterized by its unique structure, which includes a benzoyl group, a fluorophenyl group, and a hydroxypropyl group attached to a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolone Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzoyl Group: This step may involve the acylation of the pyrrolone ring using benzoyl chloride under basic conditions.

    Addition of the Fluorophenyl Group: This can be done through a substitution reaction using a fluorophenyl halide.

    Attachment of the Hydroxypropyl Group: This step may involve the alkylation of the pyrrolone ring with a hydroxypropyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, this compound may be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-1H-pyrrol-2(5H)-one would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-benzoyl-5-phenyl-3-hydroxy-1-(2-hydroxypropyl)-1H-pyrrol-2(5H)-one: Similar structure but lacks the fluorine atom.

    4-benzoyl-5-(3-chlorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-1H-pyrrol-2(5H)-one: Similar structure but contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-1H-pyrrol-2(5H)-one may impart unique properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and biological activity.

Properties

IUPAC Name

(4Z)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4/c1-12(23)11-22-17(14-8-5-9-15(21)10-14)16(19(25)20(22)26)18(24)13-6-3-2-4-7-13/h2-10,12,17,23-24H,11H2,1H3/b18-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHGSTGJRFDITC-VLGSPTGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC(=CC=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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